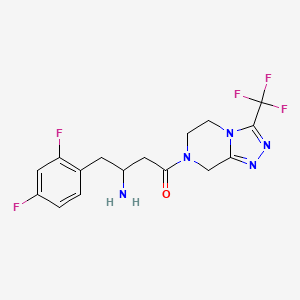

Sitagliptin EP Impurity C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

La preparación de la Sitagliptina EP Impureza C implica varias rutas sintéticas. Un método efectivo es a través de la resolución química, que implica la reducción de la enamina utilizando borohidruro de sodio seguido de la resolución de racematos usando ácido (−)-di-p-toluoil-L-tartárico . Otro método es la hidrogenación asimétrica de los intermedios de β-cetomida . Estos métodos evitan el uso de metales nobles costosos como catalizadores, lo que resulta en costos reducidos y rutas sintéticas simplificadas .

Análisis De Reacciones Químicas

La Sitagliptina EP Impureza C experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos con otro. Los reactivos comunes incluyen halógenos y nucleófilos.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

La Sitagliptina EP Impureza C se utiliza ampliamente en la investigación científica, particularmente en la industria farmacéutica. Sus aplicaciones incluyen:

Investigación Farmacéutica: Se utiliza como un estándar de referencia en el desarrollo de Sitagliptina y compuestos relacionados.

Aplicaciones Analíticas: Se utiliza en el desarrollo de métodos para análisis cualitativos y cuantitativos, incluyendo cromatografía líquida de alta resolución (HPLC) y espectrometría de masas.

Estudios Toxicológicos: Se utiliza para evaluar la toxicidad de las impurezas en las formulaciones farmacéuticas.

Control de Calidad: Se utiliza en las pruebas de control de calidad para garantizar la seguridad y la eficacia de los productos farmacéuticos.

Mecanismo De Acción

La Sitagliptina EP Impureza C, como una impureza de la Sitagliptina, no tiene un mecanismo de acción directo. La Sitagliptina en sí es un inhibidor de la dipeptidil peptidasa-4 (DPP-4). Funciona inhibiendo la enzima DPP-4, lo que ralentiza la inactivación de las incretinas como el péptido similar al glucagón-1 (GLP-1) y el polipéptido insulinótropo dependiente de la glucosa (GIP). Esto conduce a un aumento de la secreción de insulina y una disminución de la liberación de glucagón, mejorando así el control del azúcar en sangre .

Comparación Con Compuestos Similares

La Sitagliptina EP Impureza C se puede comparar con otras impurezas de Sitagliptina, como:

Sitagliptina EP Impureza A: Otra impureza de Sitagliptina utilizada como estándar de referencia.

Sitagliptina EP Impureza B: Similar a la Impureza C, se utiliza en la investigación farmacéutica y el control de calidad.

Impurezas de Vildagliptina: Impurezas de otro inhibidor de la DPP-4, Vildagliptina, utilizadas en aplicaciones similares.

La Sitagliptina EP Impureza C es única debido a su estructura química específica y el papel que juega en la síntesis y el análisis de la Sitagliptina.

Propiedades

Fórmula molecular |

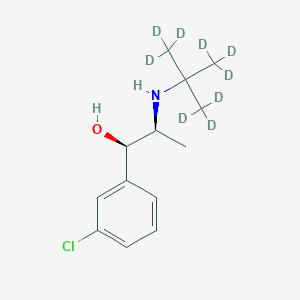

C16H16F5N5O |

|---|---|

Peso molecular |

389.32 g/mol |

Nombre IUPAC |

3-amino-4-(2,4-difluorophenyl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one |

InChI |

InChI=1S/C16H16F5N5O/c17-10-2-1-9(12(18)6-10)5-11(22)7-14(27)25-3-4-26-13(8-25)23-24-15(26)16(19,20)21/h1-2,6,11H,3-5,7-8,22H2 |

Clave InChI |

FWMYEIUDYSGXQO-UHFFFAOYSA-N |

SMILES canónico |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=C(C=C(C=C3)F)F)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Naphtho[2,3-b]benzofuran-1-ylboronic acid](/img/structure/B12293038.png)

![[1,2,4]Triazolo[1,5-a]pyrimidine, 5-chloro-7-(4-methyl-1-piperidinyl)-6-(2,4,6-trifluorophenyl)-](/img/structure/B12293040.png)

![7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]--3,17beta-bis-(O-tetrahydro-2H-pyran-2-yl)estra-1,3,5(10)-triene-6-one](/img/structure/B12293063.png)

![N-[2-(5-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-yl)ethyl]propanamide](/img/structure/B12293074.png)

![2-[6-Bromo-4-(4-chlorophenyl)-2-methyl-3-quinolyl]-2-methoxy-acetic acid](/img/structure/B12293103.png)

![17-[1-(dimethylamino)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine](/img/structure/B12293128.png)